molecular formula C18H15ClN2O4 B3867569 4-HO-1-ME-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CL-2-METHOXY-PHENYL)-AMIDE

4-HO-1-ME-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CL-2-METHOXY-PHENYL)-AMIDE

Cat. No.: B3867569
M. Wt: 358.8 g/mol
InChI Key: MZINCXWGEZWSFE-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (5-chloro-2-methoxy-phenyl)-amide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinoline structure, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (5-chloro-2-methoxy-phenyl)-amide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under basic conditions.

    Introduction of Functional Groups: The hydroxyl, methyl, and oxo groups are introduced through selective functionalization reactions, such as hydroxylation, methylation, and oxidation.

    Amide Formation: The final step involves the coupling of the quinoline derivative with 5-chloro-2-methoxy-phenylamine to form the desired amide compound. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, process intensification techniques, and advanced purification methods to ensure high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (5-chloro-2-methoxy-phenyl)-amide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of 4-hydroxy-1-methyl-2-hydroxy-1,2-dihydroquinoline-3-carboxylic acid derivatives.

    Substitution: Formation of various substituted quinoline derivatives with different functional groups.

Scientific Research Applications

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (5-chloro-2-methoxy-phenyl)-amide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (5-chloro-2-methoxy-phenyl)-amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives: These compounds share a similar quinoline core structure but differ in the functional groups attached.

    5-Chloro-2-methoxy-phenylamine derivatives: These compounds have a similar aromatic amine structure but differ in the substituents on the aromatic ring.

Uniqueness

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (5-chloro-2-methoxy-phenyl)-amide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-21-13-6-4-3-5-11(13)16(22)15(18(21)24)17(23)20-12-9-10(19)7-8-14(12)25-2/h3-9,22H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZINCXWGEZWSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-HO-1-ME-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CL-2-METHOXY-PHENYL)-AMIDE
Reactant of Route 2
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4-HO-1-ME-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CL-2-METHOXY-PHENYL)-AMIDE
Reactant of Route 3
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4-HO-1-ME-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CL-2-METHOXY-PHENYL)-AMIDE
Reactant of Route 4
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4-HO-1-ME-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CL-2-METHOXY-PHENYL)-AMIDE
Reactant of Route 5
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4-HO-1-ME-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CL-2-METHOXY-PHENYL)-AMIDE
Reactant of Route 6
Reactant of Route 6
4-HO-1-ME-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CL-2-METHOXY-PHENYL)-AMIDE

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